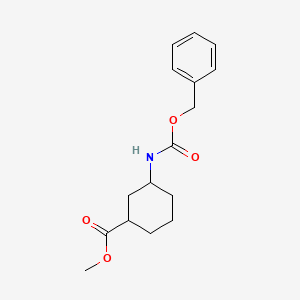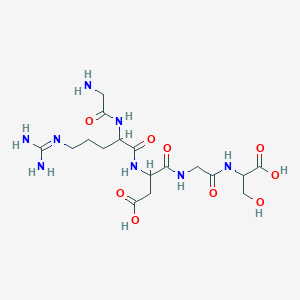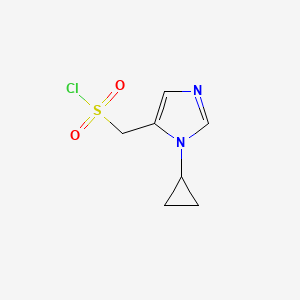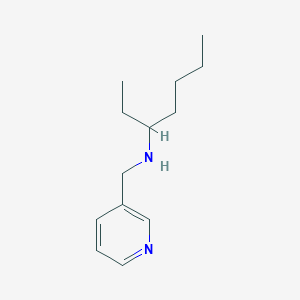![molecular formula C18H24O6S B12105748 (3,16-Dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) hydrogen sulfate](/img/structure/B12105748.png)
(3,16-Dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) hydrogen sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Estriol 17-sulfate is a conjugated estrogen, specifically a sulfate ester of estriol. Estriol is one of the three main estrogens produced by the human body, primarily during pregnancy. Estriol 17-sulfate is formed by the sulfation of the C17 hydroxyl group of estriol. This compound plays a significant role in various physiological processes and has been studied for its potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
Estriol 17-sulfate can be synthesized through the sulfation of estriol. The process typically involves the reaction of estriol with sulfur trioxide or chlorosulfonic acid in the presence of a suitable solvent such as pyridine. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the selective sulfation at the C17 position.
Industrial Production Methods
In industrial settings, the production of estriol 17-sulfate may involve the use of advanced techniques such as continuous flow reactors to enhance the efficiency and yield of the reaction. The process may also include purification steps such as crystallization or chromatography to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
Estriol 17-sulfate undergoes various chemical reactions, including:
Hydrolysis: The sulfate ester can be hydrolyzed to release estriol and sulfuric acid.
Oxidation: Estriol 17-sulfate can be oxidized to form estrone sulfate.
Reduction: The compound can be reduced to form estriol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are commonly used for hydrolysis reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
Hydrolysis: Estriol and sulfuric acid.
Oxidation: Estrone sulfate.
Reduction: Estriol.
科学的研究の応用
Chemistry: Used as a model compound to study the behavior of sulfate esters.
Biology: Investigated for its role in pregnancy and fetal development.
Medicine: Explored for its potential use in hormone replacement therapy and treatment of menopausal symptoms.
Industry: Utilized in the synthesis of other estrogenic compounds and as a reference standard in analytical chemistry.
作用機序
Estriol 17-sulfate exerts its effects by interacting with estrogen receptors in target cells. Upon binding to the receptor, the complex translocates to the nucleus, where it regulates the transcription of specific genes. This leads to the production of proteins that mediate the physiological effects of the compound. The molecular targets and pathways involved include the estrogen receptor signaling pathway and the regulation of gene expression related to cell growth and differentiation.
類似化合物との比較
Estriol 17-sulfate is compared with other estrogen sulfates such as estrone sulfate and estradiol sulfate. While all these compounds are conjugated estrogens, they differ in their structure and biological activity. Estriol 17-sulfate is unique due to its specific sulfation at the C17 position, which influences its pharmacokinetics and receptor binding affinity.
Similar Compounds
Estrone sulfate: A sulfate ester of estrone, another major estrogen.
Estradiol sulfate: A sulfate ester of estradiol, the most potent estrogen.
Estriol 3-sulfate: A sulfate ester of estriol with sulfation at the C3 position.
Estriol 17-sulfate stands out due to its distinct physiological roles and potential therapeutic applications, making it a compound of significant interest in scientific research and medicine.
特性
IUPAC Name |
(3,16-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) hydrogen sulfate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O6S/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)24-25(21,22)23/h3,5,8,13-17,19-20H,2,4,6-7,9H2,1H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTAOZBHEZQGPLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(C2OS(=O)(=O)O)O)CCC4=C3C=CC(=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2S)-2-{[(benzyloxy)carbonyl]amino}-3,3-dimethylbutanoic acid; propan-2-amine](/img/structure/B12105667.png)





![13-ethyl-11-methylidene-2,6,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B12105705.png)

![2-amino-4-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfonio]butanoate;butane-1,4-disulfonic acid](/img/structure/B12105720.png)
![(2S)-1-[(1,1-Dimethylethoxy)carbonyl]-5-oxo-2-pyrrolidineacetic acid](/img/structure/B12105724.png)



![(S)-2-(Piperidin-2-yl)ethanol ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B12105757.png)
